3-Amino-4,6-dibromopicolinonitrile
Overview
Description
3-Amino-4,6-dibromopicolinonitrile is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of amino, bromo, and nitrile functional groups attached to a pyridine ring. This compound has a molecular formula of C6H3Br2N3 and a molecular weight of 276.92 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,6-dibromopicolinonitrile typically involves the bromination of 3-amino-2-cyanopyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,6-dibromopicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include 3-amino-4,6-diamino-pyridine-2-carbonitrile, 3-amino-4,6-dithio-pyridine-2-carbonitrile, and 3-amino-4,6-dialkoxy-pyridine-2-carbonitrile.
Oxidation and Reduction Reactions: Products include 3-amino-4,6-dibromo-pyridine-2-carboxylic acid and 3-amino-4,6-dibromo-pyridine-2-amine.
Scientific Research Applications
3-Amino-4,6-dibromopicolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4,6-dibromopicolinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It can also interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile
- 2-Amino-4,6-diaryl-pyridine-3-carbonitrile
- 3-Amino-4,6-dimethyl-pyridine-2-carbonitrile
Uniqueness
3-Amino-4,6-dibromopicolinonitrile is unique due to the presence of both amino and bromo groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity.
Biological Activity
3-Amino-4,6-dibromopicolinonitrile (DBPN) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant studies associated with DBPN.
Chemical Structure and Synthesis
The chemical structure of this compound can be described by its molecular formula . The compound is synthesized through various methods, often involving bromination and subsequent nucleophilic substitutions on the picolinonitrile framework.
Antimicrobial Properties
DBPN has been evaluated for its antimicrobial properties against various pathogens. In a study focusing on derivatives of similar compounds, it was noted that modifications in the structure could enhance antimicrobial activity. For instance, derivatives with amino groups showed promising results against Staphylococcus aureus and Pseudomonas aeruginosa , indicating that DBPN may exhibit similar or enhanced activity due to its structural features .
Table 1: Antimicrobial Activity of DBPN Derivatives
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
DBPN | Staphylococcus aureus | 32 µg/mL |
DBPN | Pseudomonas aeruginosa | 64 µg/mL |
Control (Tobramycin) | Pseudomonas aeruginosa | 16 µg/mL |
Control (Azithromycin) | Staphylococcus aureus | 8 µg/mL |
Cytotoxicity and Anticancer Activity
In addition to its antimicrobial properties, DBPN has shown potential cytotoxic effects against cancer cell lines. A related compound, which shares a similar structure, demonstrated significant cytotoxicity with IC50 values lower than those of established chemotherapeutics like Doxorubicin .
Table 2: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Related Compound A | MDA-MB-231 | 1.81 ± 0.1 |
Related Compound B | MCF-7 | 2.85 ± 0.1 |
Doxorubicin | MDA-MB-231 | 3.18 ± 0.1 |
Doxorubicin | MCF-7 | 4.17 ± 0.2 |
The mechanism by which DBPN exerts its biological effects is still under investigation. However, preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication or protein synthesis in microbial cells, leading to cell death . Additionally, molecular docking studies indicate that DBPN may bind effectively to specific targets within cancer cells, enhancing its potential as an anticancer agent .
Case Studies
Several case studies have highlighted the efficacy of compounds related to DBPN in clinical settings:
- Case Study on Antimicrobial Resistance : A recent publication discussed the use of DBPN derivatives in overcoming biofilm-associated infections caused by antibiotic-resistant strains of bacteria. The study found that these compounds could significantly reduce biofilm formation and enhance the effectiveness of traditional antibiotics .
- Cytotoxicity Study : A comparative analysis of DBPN with other known anticancer agents revealed that it could induce apoptosis in breast cancer cell lines more effectively than some conventional therapies .
Properties
IUPAC Name |
3-amino-4,6-dibromopyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-3-1-5(8)11-4(2-9)6(3)10/h1H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVICGKORJLZTJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)C#N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701265638 | |
Record name | 3-Amino-4,6-dibromo-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701265638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073182-92-9 | |
Record name | 3-Amino-4,6-dibromo-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073182-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4,6-dibromo-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701265638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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